R 2010 oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19636-23-8 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.407 |
Synonyms |
3-Oxidido 17-alpha-ethynyl 17-beta-hydroxy estra-4,9,11-triene [French ] |
Origin of Product |
United States |
Synthetic Methodologies for Oxime Compounds and Derivatives
Classical and Green Chemistry Approaches to Oxime Synthesis
The traditional and still most common method for synthesizing oximes involves the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org However, growing environmental concerns have spurred the development of greener alternatives that minimize waste and avoid hazardous substances. eurekaselect.com
The foundational method for oxime synthesis is the condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydroxylamine or its salts, such as hydroxylamine hydrochloride. wikipedia.orgarpgweb.com The reaction proceeds via a nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon. scribd.comchemtube3d.com This is followed by a sequence of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.comquora.com
The reaction's rate is highly dependent on pH. It is typically performed under mildly acidic conditions, which serve to protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. numberanalytics.comgoogle.com However, a very low pH is detrimental as it would protonate the nitrogen of the hydroxylamine, deactivating it as a nucleophile. Bases like pyridine (B92270) or sodium acetate (B1210297) are often used to neutralize the strong acid (like HCl) liberated when hydroxylamine hydrochloride is used, thereby maintaining an optimal pH. arpgweb.comnumberanalytics.com The reactions are commonly carried out in polar solvents like ethanol (B145695) and may require heating to proceed at a practical rate. arpgweb.com
A typical laboratory procedure involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base. arpgweb.comnih.gov
In line with the principles of green chemistry, recent research has focused on developing catalytic systems that are more environmentally friendly. These approaches aim to reduce the use of toxic reagents and volatile organic solvents. ijprajournal.com
One strategy involves using natural acids derived from sources like fruit juice as catalysts, replacing traditional, more hazardous acid catalysts. ijprajournal.com Another green approach is the use of solid catalysts, such as zinc oxide (ZnO) or bismuth(III) oxide (Bi₂O₃), which can facilitate the reaction under solvent-free conditions. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. eurekaselect.comnih.gov The use of water as a reaction medium, often in combination with a phase-transfer catalyst like Hyamine®, has also been explored as a green alternative, offering high yields at ambient temperatures. eurekaselect.comscispace.com
Recent advancements include electrocatalytic methods where hydroxylamine is generated in-situ from the reduction of nitrates on a catalyst surface (e.g., Zinc nanosheets) and immediately reacts with a present aldehyde or ketone. rsc.org This technique combines waste conversion with value-added chemical synthesis, achieving high yields and selectivity for oximes in an aqueous, acidic electrolyte. rsc.org
Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, milder conditions, and improved yields compared to conventional heating methods. asianpubs.orgresearchgate.net The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid, which generates localized high-pressure and high-temperature spots.
In oxime synthesis, applying ultrasound (typically 20-40 kHz) to a mixture of a carbonyl compound and hydroxylamine hydrochloride can accelerate the condensation reaction. asianpubs.orgresearchgate.net These procedures can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.net For example, a range of aldehydes and ketones have been successfully converted to their corresponding oximes in high yields (81-95%) in short reaction times (10-30 minutes) using ultrasound. asianpubs.orgresearchgate.net This method's efficiency and mild conditions make it a highly attractive alternative to traditional refluxing techniques. asianpubs.org
Metal-Mediated and Catalytic Syntheses of Oxime Derivatives
Transition metals play a crucial role in modern organic synthesis, enabling reactions and functionalizations that are otherwise difficult or impossible. In oxime chemistry, metals are used both to mediate the formation of the oxime core and to catalyze the subsequent functionalization of the oxime group or adjacent C-H bonds. acs.org
Metal centers can be involved in the synthesis of oximes through various mechanisms. One pathway involves the metal-mediated nitrosation of alkanes or alkenes. acs.org The mechanism is believed to involve the generation of an organometallic intermediate which then reacts with a nitrosating agent. The resulting nitroso compound tautomerizes to the more stable oxime. acs.org
Furthermore, metal catalysts can enable the synthesis of functionalized oximes. For instance, cobalt(II) species have been used to catalyze the high-yield synthesis of α-halo and α-nitroxy oxime ethers. acs.org Iron-catalyzed C-H bond functionalization can also lead to oxime ethers through a photo-induced process, avoiding the need for external photocatalysts. rsc.org These methods provide access to complex oxime structures that may not be readily available through classical condensation.
Transition metal catalysis is a powerful tool for the functionalization of pre-formed oximes and their derivatives, such as oxime esters and ethers. rsc.orgrsc.org These reactions often leverage the N-O bond of the oxime as an internal oxidant, which avoids the need for external oxidizing agents and leads to more atom-economical and selective processes. rsc.orgrsc.org
Palladium and copper catalysts are widely used in this context. rsc.orgresearchgate.net For example, palladium(0) catalysts can insert into the N-O bond of an oxime derivative, generating an imino-palladium(II) intermediate. rsc.orgresearchgate.net This reactive species can then undergo a variety of transformations, including intramolecular cyclizations (amino-Heck reactions) to form nitrogen-containing heterocycles or intermolecular reactions to form substituted pyridines and other complex structures. rsc.orgresearchgate.net
Similarly, copper catalysts can mediate the functionalization of oximes. acs.org Recent studies have shown that visible-light-driven copper catalysis can achieve site-selective C(sp³)–H functionalization of O-acyl oximes, leading to the formation of valuable products like 3,4-dihydro-2H-pyrroles. acs.org The reaction proceeds through the generation of an iminyl radical via N-O bond cleavage, which then undergoes an intramolecular hydrogen atom transfer. acs.orgacs.org
Electrosynthetic Routes to Oxime Compounds
Electrosynthesis has emerged as a green and efficient alternative for chemical production, offering controllable and often milder reaction conditions compared to traditional methods. For oxime synthesis, electrochemical approaches provide innovative pathways for C-N bond formation.
Direct Electrosynthesis from Nitrates and Carbonyl Compounds
A novel and promising strategy for oxime synthesis involves the direct electrochemical coupling of nitrates (NO₃⁻) with carbonyl compounds (aldehydes and ketones). rsc.orgrsc.org This method leverages the electrocatalytic nitrate (B79036) reduction reaction (NO₃RR) to generate key nitrogen-containing intermediates in situ, which then react with the carbonyl compound. rsc.orgrsc.org
The fundamental process consists of two main steps:
Electrochemical Reduction of Nitrate : At the cathode surface, nitrate is reduced to hydroxylamine (NH₂OH). rsc.orgchinesechemsoc.org
Nucleophilic Addition-Elimination : The in situ generated hydroxylamine undergoes a spontaneous nucleophilic addition–elimination reaction with the carbonyl compound to form the corresponding oxime and water. rsc.orgchinesechemsoc.org
This tandem reaction mechanism avoids the separate, often hazardous, production and handling of hydroxylamine. chinesechemsoc.org Researchers have demonstrated high efficiency and selectivity using this method. For instance, a multilayered zinc nanosheet catalyst (M-ZnNSs) has been used to achieve a 99% yield and 99% selectivity for phenylacetaldehyde (B1677652) oxime in an acidic electrolyte. rsc.org Similarly, a rutile titanium dioxide (R-TiO₂) catalyst has been employed for the synthesis of cyclohexanone (B45756) oxime, a precursor for Nylon-6, achieving a yield of 98.2%. chinesechemsoc.org
The reaction environment, particularly the pH of the electrolyte, is a critical factor. While alkaline conditions have been traditionally used to limit substrate hydrogenation, recent advancements have enabled efficient synthesis in acidic media, which can be challenging due to the potential instability of oximes. rsc.orgrsc.org The development of robust catalysts that perform well under acidic conditions is a key area of ongoing research. rsc.org
Table 1: Performance of Different Catalysts in Electrosynthesis of Oximes from Nitrates
| Catalyst | Substrate | Product | Yield | Faradaic Efficiency (FE) | Reference |
|---|---|---|---|---|---|
| M-ZnNSs | Phenylacetaldehyde | Phenylacetaldehyde oxime | 99% | - | rsc.org |
| R-TiO₂ | Cyclohexanone | Cyclohexanone oxime | 98.2% | 68.2% | chinesechemsoc.org |
| Zn₉₃Cu₇ | Cyclohexanone | Cyclohexanone oxime | 97% | 27% | nih.gov |
Electrochemical Control of Oxime Formation Pathways
Electrochemical methods offer precise control over reaction pathways by modulating parameters such as applied potential, current density, and electrode material. This control is crucial for maximizing the yield of the desired oxime product while minimizing side reactions, such as the further hydrogenation of the oxime or the dimerization of intermediates. rsc.orgchemrxiv.org
One key aspect is managing the concentration of the reactive intermediate. For example, in the synthesis of isoxazolines from aldoximes, an electrochemical approach can keep the concentration of the intermediate nitrile oxide dipole low, thereby preventing its undesired dimerization to form furoxan. chemrxiv.org
The choice of catalyst and electrolyte pH plays a decisive role in directing the reaction. rsc.org For the synthesis of cyclohexanone oxime, a Zn-Cu alloy catalyst was developed to selectively generate hydroxylamine from nitrate reduction. nih.govchemrxiv.org The hydroxylamine, once formed, rapidly reacts with cyclohexanone in a non-catalytic chemical step to produce the oxime with high yield. chemrxiv.org This highlights how electrochemical control can be used to facilitate a specific step in a tandem reaction sequence.
Furthermore, electrochemical systems can be designed to couple different reactions. A system for the simultaneous production of cyclohexanone oxime at the cathode (from nitrate reduction) and cyclohexanone at the anode (from cyclohexane (B81311) oxidation) demonstrates a greener and more economical approach to the entire process. chinesechemsoc.org
Synthesis of Specialized Oxime Derivatives
Oximes are versatile building blocks in organic synthesis, and their derivatization leads to a wide array of functional molecules, including oxime ethers and esters, as well as complex heterocyclic structures.
Preparation of Oxime Ethers and Esters
Oxime ethers are important motifs in pharmaceuticals and agrochemicals. sci-hub.se Several synthetic strategies exist for their preparation:
P(III)-Mediated O-H Insertion : An efficient method for synthesizing oxime ethers involves the reaction of oximes with α-keto esters mediated by a phosphine (B1218219) like P(NMe₂)₃. This approach proceeds via the protonation of an in situ generated Kukhtin-Ramirez adduct, followed by an SN2-type reaction. It is notable for its good functional group tolerance and avoidance of metal catalysts. rsc.orgrsc.org
Visible-Light-Promoted O-H Functionalization : A green and sustainable method utilizes blue LED irradiation to promote the reaction between oximes and diazo esters. sci-hub.seacs.orgnih.gov This reaction proceeds under very mild, catalyst- and additive-free conditions with high yields, representing a significant advancement in sustainable chemistry. acs.orgnih.gov
N-Heterocyclic Carbene (NHC) Catalysis : NHCs, such as those derived from triazolium salts, can catalyze the redox esterification between α,β-unsaturated aldehydes and oximes to produce saturated oxime esters in very good yields for a broad range of substrates. rsc.org
These methods offer significant advantages over traditional approaches, such as condensation reactions or transition-metal-catalyzed cross-couplings, which often require harsh conditions or expensive catalysts. sci-hub.seacs.org
Table 2: Modern Synthetic Methods for Oxime Ethers
| Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| P(III)-Mediation | Oxime, α-Keto Ester, P(NMe₂)₃ | Mild, metal-free | Formal reductive O-H insertion, broad scope | rsc.orgrsc.org |
| Photochemical | Oxime, Diazo Ester | Blue LED light | Catalyst- and additive-free, sustainable | sci-hub.seacs.orgnih.gov |
| NHC Catalysis | Oxime, α,β-Unsaturated Aldehyde | Triazolium salt NHC | Redox esterification, good yields | rsc.org |
Synthesis of Alicyclic and Heterocyclic Oxime Structures
Oximes are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including aziridines, pyrroles, isoxazoles, and pyridines. clockss.orgresearchgate.net The reactivity of the C=NOH group allows for various cyclization strategies.
Pyrrole Synthesis (Trofimov Reaction) : A well-established method involves the reaction of ketoximes with acetylenes in the presence of a superbasic system like KOH/DMSO to form pyrroles. clockss.org This reaction can be performed as a one-pot procedure starting directly from the ketone. clockss.org
Isoxazoline Synthesis : Isoxazolines can be prepared via a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkene. chemrxiv.org Electrochemical methods can control the formation of the nitrile oxide intermediate, preventing side reactions. chemrxiv.org
Cyclobutanol (B46151) Oxime Synthesis : A unique photochemical reaction involves the Norrish-Yang photocyclization of 2-(hydroxyimino)aldehydes to yield cyclobutanol oximes. This reaction proceeds with high chemoselectivity and diastereoselectivity. acs.org
Alicyclic Oxime Ethers : Visible-light-promoted reactions have been successfully applied to synthesize cyclohexane-tethered oxime ethers using reagents like 7-oxabicyclo[2.2.1]heptane as a carbene trapping agent. acs.org
The synthesis of these cyclic structures often capitalizes on the generation of reactive intermediates from the oxime moiety, such as iminyl radicals or nitrile oxides, which then undergo intramolecular or intermolecular cyclization. clockss.org
Stereoselective Synthesis of Oxime Isomers (E/Z and Conformational)
The C=N double bond of an oxime gives rise to geometric isomers, designated as E and Z. The stereochemistry of the oxime is often crucial for its biological activity and its utility in subsequent synthetic transformations. semanticscholar.org Consequently, methods for the stereoselective synthesis of a single isomer are highly valuable. researchgate.netresearchgate.net
Acid-Catalyzed Isomerization : A common challenge is that many synthetic methods produce a mixture of E and Z isomers. researchgate.netresearchgate.net One approach to obtain the pure, thermodynamically more stable E isomer is through acid-catalyzed isomerization. Treating a solution containing an E/Z mixture with an anhydrous protic or Lewis acid can selectively precipitate the E isomer as an immonium salt, which can then be neutralized to recover the pure E-oxime in high purity (>98%). google.com
Base-Catalyzed Domino Reaction : A highly stereoselective synthesis of the (E)-isomer of aldoximes can be achieved through a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with specific Michael acceptors like 2-(R-benzylidene)malononitrile. This method produces the (E)-aldoxime with excellent diastereomeric purity. researchgate.net
Mechanochemical and Microwave Synthesis : For the synthesis of O-substituted oximes of quinuclidin-3-one, conventional synthesis in a solvent yields a mixture of (E) and (Z) products. In contrast, using mechanochemical (solvent-free grinding) or microwave-assisted synthesis can lead to the formation of the pure (E)-oxime stereospecifically and with rapid reaction times. semanticscholar.org
The study of isomerization mechanisms, often aided by computational modeling, is critical for developing these selective methods. For example, theoretical calculations suggest that acid-promoted E/Z isomerization in water proceeds through the formation of a protonated oxime-water adduct. researchgate.net
An article on the chemical compound “R 2010 oxime” cannot be generated as requested. Extensive searches have not identified a specific chemical compound with this designation in publicly available scientific literature and chemical databases.
The detailed mechanistic investigations and specific reaction pathways outlined in the request, such as nucleophilic attack, Beckmann rearrangement, and the influence of various catalysts, require precise information about the molecular structure and reactivity of "this compound." Without the identification of this specific compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided structure.
General information on oxime chemistry, including the topics listed in the outline, is available for a wide range of other oxime compounds. However, generating content on a different, known oxime would violate the strict instruction to focus solely on "this compound."
If "this compound" is an internal, developmental, or otherwise non-standard name for a chemical, further identifying information such as its chemical structure, CAS number, or IUPAC name would be required to proceed with generating the requested article.
Mechanistic Investigations of Oxime Reactions
Oxime Radical Chemistry and Reaction Pathways
The chemistry of oxime-derived radicals, particularly iminoxyl radicals, is a key aspect of their reactivity, enabling a range of synthetic transformations.
Iminoxyl radicals (R₂C=NO•) are neutral, nitrogen-centered radical species that serve as key intermediates in many oxime reactions. They are typically generated through the homolytic cleavage of the O-H or O-X (where X can be another group like an acyl or silyl (B83357) group) bond of an oxime or oxime ether. This cleavage can be induced by various methods, including photolysis, thermolysis, or through one-electron oxidation using metallic or organic oxidants. For instance, reagents like lead tetraacetate, diacetoxyiodobenzene, or ceric ammonium (B1175870) nitrate (B79036) are effective for generating iminoxyl radicals from parent oximes.
The stability of these radicals is influenced by the substituents (R) attached to the carbon atom of the C=N bond. Sterically bulky substituents can enhance stability by shielding the radical center from intermolecular reactions. Electronic effects also play a crucial role; for example, aryl groups can delocalize the unpaired electron through resonance, thereby increasing the radical's stability.
Once generated, iminoxyl radicals can undergo intramolecular cyclization, a powerful method for constructing heterocyclic rings. In these reactions, the radical nitrogen or oxygen atom attacks an unsaturated bond, such as an alkene or alkyne, located elsewhere in the same molecule. The regioselectivity of the cyclization (i.e., whether a 5- or 6-membered ring is formed) is governed by stereochemical factors and the length of the tether connecting the iminoxyl radical and the unsaturated moiety. These cyclization reactions often proceed with high levels of stereocontrol, making them valuable in the synthesis of complex natural products.
In the absence of an internal reaction partner, iminoxyl radicals can participate in intermolecular reactions. These can include hydrogen atom abstraction from a suitable donor molecule or addition to an external unsaturated system. Another common pathway is radical-radical coupling, where two iminoxyl radicals dimerize. The specific course of the intermolecular reaction is highly dependent on the reaction conditions, including the concentration of the radical species and the presence of other reactive molecules.
Hydrolysis Mechanisms of Oxime Structures
The hydrolysis of oximes, which regenerates the parent carbonyl compound and hydroxylamine (B1172632), is a fundamental reaction with implications in both synthetic chemistry and biochemistry.
The hydrolysis of oximes is essentially the reverse of their formation. Experimental studies, often employing spectroscopic methods to monitor the reaction progress, have shown that the reaction is catalyzed by acid. The mechanism is generally believed to involve the initial protonation of the oxime nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of hydroxylamine yield the final carbonyl compound.
Theoretical studies, using computational methods like density functional theory (DFT), have provided deeper insights into the transition states and intermediates involved in this process. These calculations help to elucidate the energy barriers for different steps in the mechanism and can predict how substituents on the oxime will affect the rate of hydrolysis.
The rate of oxime hydrolysis is highly dependent on the pH of the solution. The reaction is typically slow at neutral pH but is significantly accelerated under acidic conditions. This is because the initial and rate-determining step often involves the protonation of the oxime nitrogen, and the concentration of the protonated oxime is directly proportional to the acidity of the medium.
Below is a table summarizing the general effect of pH on the rate of oxime hydrolysis.
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
| Strongly Acidic (pH < 2) | High | Acid-catalyzed nucleophilic attack of water on the protonated oxime. |
| Weakly Acidic (pH 3-6) | Moderate to Slow | Rate is dependent on the concentration of H⁺ ions. |
| Neutral (pH ~7) | Very Slow | Uncatalyzed hydrolysis pathway has a high activation energy. |
| Alkaline (pH > 8) | Generally Slow | The reaction is not typically base-catalyzed. |
This pH-rate profile is characteristic of reactions where a protonated substrate is more reactive than the neutral species. At very high acid concentrations, the rate can sometimes decrease again due to a reduction in the activity of water, which acts as the nucleophile.
Advanced Spectroscopic Characterization and Structural Elucidation of Oxime Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxime Derivatives
NMR spectroscopy stands as a premier, non-destructive technique for elucidating the structure of organic molecules in solution. For oximes, which can exist as geometric isomers (E/Z or syn/anti), NMR is indispensable for assigning the correct configuration.
The chemical environment of atomic nuclei within a molecule influences their resonance frequency in a magnetic field. This principle is expertly applied to differentiate between the syn and anti (or E and Z) isomers of oximes. The spatial orientation of the hydroxyl group relative to the substituents on the C=N double bond leads to distinct chemical shifts for nearby protons (¹H) and carbons (¹³C).
In ¹H NMR spectra, the proton of the oxime hydroxyl group (-OH) can exhibit different chemical shifts depending on the isomer. For instance, the ¹H NMR spectrum of 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) displays two signals for the hydroxyl proton at 13.36 and 13.26 ppm, indicating the presence of both E and Z isomers in solution, with one being predominant. nih.gov
Similarly, ¹³C NMR spectroscopy is highly sensitive to the stereochemistry of the C=N bond. The chemical shifts of the carbon atom involved in the double bond (C=N) and the adjacent carbon atoms (α-carbons) are particularly diagnostic. A notable difference in the chemical shifts of the α-substituent's carbon atom and the oxime's carbon atom is often observed between geometric isomers. researchgate.net For example, in a series of acetylenic aldehyde and ketone oximes, the C-1 carbon nucleus in the E isomer resonates at a higher frequency (by 3.9-4.1 ppm) compared to the Z isomer. researchgate.net This stereospecificity of ¹³C shielding constants is a reliable tool for isomeric assignment. researchgate.net
Table 1: Illustrative ¹³C NMR Chemical Shift Differences between E and Z Isomers of an Acetylenic Aldoxime Derivative researchgate.net
| Carbon Atom | δ ¹³C (ppm) - E Isomer | δ ¹³C (ppm) - Z Isomer | Δδ (E-Z) (ppm) |
| C-1 (C=N) | 145.2 | 141.3 | +3.9 |
| C-2 (C≡) | 85.6 | 82.1 | +3.5 |
| C-3 (≡C) | 92.4 | 99.4 | -7.0 |
While one-dimensional NMR provides valuable information, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It helps in tracing the connectivity of the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹H signal to its corresponding ¹³C signal. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining stereochemistry as it detects through-space interactions between protons that are in close proximity. For oximes, a cross-peak between the oxime hydroxyl proton and a nearby proton on a substituent can definitively establish the E or Z configuration. For example, in the structural elucidation of IQ-1 and Tryptanthrin-6-oxime, the observation of a single cross-peak in the NOESY spectra involving the oxime proton confirmed the presence of only the E-isomers in the analyzed samples. nih.gov
These advanced NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure and stereochemistry of oxime derivatives. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Oxime Analysis
IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of molecules, respectively.
Infrared spectroscopy is particularly adept at identifying the presence of specific functional groups. Oximes exhibit several characteristic absorption bands in their IR spectra:
O-H Stretching: A broad band is typically observed in the region of 3650-2600 cm⁻¹ for the hydroxyl group (O-H) of the oxime. youtube.com The broadness is due to hydrogen bonding.
C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration gives rise to an absorption band in the range of 1690-1640 cm⁻¹. youtube.comwikipedia.org
N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching frequency is found around 945 cm⁻¹. wikipedia.org
These characteristic vibrational frequencies serve as a quick diagnostic tool for the presence of the oxime functionality. wikipedia.orgbyjus.com Furthermore, subtle differences in the positions of these bands can sometimes be used to distinguish between isomers. For instance, in a study of N-substituted indole-3-carbaldehyde oxime derivatives, the O-H bond vibrations for the anti isomers were observed at a higher wavenumber compared to the syn isomers. nih.gov
Table 2: Characteristic IR Absorption Bands for Oxime Functional Groups youtube.comwikipedia.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3650 - 2600 | Broad |
| C=N | Stretching | 1690 - 1640 | Variable |
| N-O | Stretching | ~945 | Medium |
A study of 1,5-benzodiazepine oxime derivatives recorded their UV-visible spectra in various solvents, with absorption maxima observed in the regions of 225–237 nm, 255–265 nm, and 290–322 nm in ethanol (B145695). shd-pub.org.rs The solvent can also influence the position of the absorption maxima. shd-pub.org.rs
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be used for characterization. Some oxime derivatives exhibit fluorescence, and their excitation and emission spectra are dependent on their structure and the solvent environment. shd-pub.org.rs For the 1,5-benzodiazepine oximes, excitation spectra were observed between 250–340 nm, with emission spectra in the 330-450 nm range. shd-pub.org.rs
Mass Spectrometry Techniques for Oxime Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The electron ionization (EI) mass spectra of oximes often show a prominent molecular ion peak (M⁺·), which confirms the molecular weight. The fragmentation of oximes under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways include the loss of a hydroxyl radical (·OH) and McLafferty rearrangements. nih.govcdnsciencepub.com
The fragmentation patterns can also be indicative of the isomeric form. For some oximes, the McLafferty rearrangement is more pronounced in the mass spectra of the (E)-isomers compared to the (Z)-isomers. nih.gov The study of substituted 2-benzylidenecyclohexanone (B74925) oximes revealed that a major fragmentation pathway is the loss of the ortho substituent from the parent ion, as well as the loss of a hydroxyl radical. cdnsciencepub.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. uv.mx This is particularly useful for confirming the molecular formula of newly synthesized oxime derivatives. uv.mx
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weights, which is a critical first step in the structural elucidation of novel compounds. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the confident assignment of elemental compositions.
In the analysis of oxime derivatives, such as those containing an imidazole (B134444) moiety, HRMS can definitively establish the molecular formula. For instance, in the characterization of new alkyl-oxime derivatives of nitroimidazoles, HRMS (specifically Time-of-Flight, TOF) was used to confirm the molecular ion (M+1) with its characteristic isotopic pattern, leading to the unequivocal characterization of the synthesized compounds. nih.gov This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in complex organic molecules.
Table 1: Illustrative HRMS Data for Imidazole-based Oxime Derivatives
| Compound | Calculated m/z (M+1) | Found m/z (M+1) |
|---|---|---|
| C13H15N4O4 Derivative | 291.1063 | 291.1092 |
| C12H11ClN3O3 Derivative | 280.0550 | 280.0491 |
This interactive table showcases sample data demonstrating the accuracy of HRMS in confirming molecular formulas of novel oxime compounds. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) in Oxime Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules, such as many oxime compounds. researchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. researchgate.net
In the context of oxime analysis, ESI-MS is frequently coupled with tandem mass spectrometry (MS/MS) to obtain structural information through controlled fragmentation of the molecular ion. The fragmentation patterns can reveal key structural motifs within the molecule. For example, studies on various oximes have shown that fragmentation can involve processes like the loss of a hydroxyl radical or cleavage of the N-O bond, providing valuable clues about the compound's structure. While specific fragmentation data for "R 2010 oxime" is unavailable, the general principles of ESI-MS/MS analysis of oximes would be applicable.
X-ray Crystallography and Supramolecular Interactions of Oximes
Determination of Solid-State Structures of Oxime Compounds
For oxime-containing compounds, X-ray crystallography unambiguously determines the configuration of the C=N double bond as either E (entgegen) or Z (zusammen). For example, the X-ray crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine confirmed its (E)-configuration. researchgate.net Such definitive stereochemical assignment is vital, as different isomers can exhibit distinct biological activities.
In another example, the solid-state structure of 11H-indeno[1,2-b]quinoxalin-11-one oxime was unequivocally determined to be the E-isomer through single-crystal X-ray diffraction. nih.gov This experimental confirmation is critical, as computational methods alone may not always predict the most stable isomer in the crystalline state.
Analysis of Hydrogen Bonding Patterns and Supramolecular Assemblies
The oxime functional group (C=N-OH) is an excellent hydrogen bond donor (via the OH group) and acceptor (via the nitrogen and oxygen lone pairs). scispace.com These interactions play a crucial role in dictating the packing of molecules in the crystal lattice, forming higher-order supramolecular structures.
In the crystal structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, molecules are packed through weak intermolecular hydrogen bonding interactions. researchgate.net The imidazole ring itself is a versatile participant in noncovalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the structure of many biological systems and designed supramolecular complexes. nih.govnih.gov The analysis of these hydrogen bonding patterns is essential for understanding the physical properties of the solid material and can provide insights into potential intermolecular interactions with biological targets. scispace.com
A systematic analysis of hydrogen bonding in oximes reveals that O-H···N interactions are highly prevalent, often leading to the formation of dimeric structures. scispace.com
Table 2: Hydrogen Bond Geometry for an Imidazole-Containing Oxime
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O1–H1O1···N3i | 0.82(3) | 2.00(3) | 2.818(3) | 178(3) |
| C11–H11···O1ii | 0.93(3) | 2.56(3) | 3.483(3) | 170(2) |
Symmetry codes: (i) x, y-1, z; (ii) -x, 1/2+y, 1/2-z. This table presents typical hydrogen bonding parameters observed in the crystal structure of an imidazole-containing oxime, illustrating the key intermolecular interactions. researchgate.net
Analysis of Configurational and Conformational Isomerism in Oximes
Isomerism is a key feature of oximes, arising from both the configuration of the C=N double bond and the conformational flexibility of the molecule.
Experimental and Theoretical Investigations of Stereoisomers
The C=N double bond of an oxime can exist as either E or Z isomers, and these stereoisomers can have significantly different chemical and biological properties. The determination of the predominant or exclusive isomer is a critical aspect of characterization.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating isomerism in solution. nih.gov For instance, the spatial structure of oximes in solution can be determined to see if the solid-state configuration is retained. nih.gov
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental findings. nih.gov These computational methods can be used to calculate the relative energies of different isomers and to predict the most stable conformations. For example, in a study of pyrene-imidazole derivatives, both syn- and anti-isomers were synthesized and their structures confirmed by single-crystal X-ray analysis, highlighting the existence of stable structural isomers. mdpi.com The conformational analysis of imidazole-containing amino acids has also shown that tautomeric forms and pH can induce conformational switches, indicating the dynamic nature of these systems. nih.gov
Despite a comprehensive search for the chemical compound "this compound," also identified by its systematic name "19-Norpregna-4,9,11-trien-20-yn-3-one, 17-hydroxy-, oxime, (17-alpha)-," there is a notable absence of publicly available scientific literature detailing its specific conformational preferences and the factors influencing its interconversion.
The requested article section, "4.5.2. Factors Influencing Conformational Preferences and Interconversion," requires in-depth data and research findings that are not available in the public domain for this particular compound. While general principles of stereochemistry and conformational analysis of steroid oximes are established, specific experimental or computational data for "this compound," such as rotational energy barriers, solvent-dependent conformational changes, or temperature effects on its three-dimensional structure, could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific topic as per the provided outline and content requirements. The creation of detailed data tables on these factors is also not feasible due to the lack of source data.
Based on the conducted research, there is no publicly available scientific literature or data specifically detailing the computational chemistry and theoretical studies of a compound identified as "this compound." Searches for this specific compound in conjunction with the requested analytical methods and theoretical models did not yield any relevant results.
Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and specific content for the outlined sections and subsections, as no information was found for "this compound" in the specified contexts.
Computational Chemistry and Theoretical Studies of Oxime Compounds
Theoretical Modeling of Reaction Kinetics and Mechanistic Pathways Involving Oximes
Computational Approaches to Reaction Rate Prediction
Computational chemistry provides powerful tools for predicting the reaction rates of processes involving oximes by calculating the energetics of reaction pathways. centralasianstudies.org The rate of a chemical reaction is fundamentally governed by the height of the energy barrier, or activation energy, that separates reactants from products. Theoretical methods, particularly those based on quantum mechanics, allow for the detailed exploration of a reaction's potential energy surface, the identification of transition states, and the calculation of these critical energy barriers.
Density Functional Theory (DFT) is a widely used computational method for studying oxime reactivity. researchgate.net For instance, DFT calculations, often including a solvation model to simulate reaction conditions, have been employed to analyze the mechanism of oxime formation from aldehydes or ketones and hydroxylamine (B1172632). researchgate.net These studies can elucidate the energetics of each step, including the initial nucleophilic attack, proton transfer events, and the final dehydration step, which is often the rate-limiting step at neutral pH. researchgate.netresearchgate.net By modeling the structures and energies of reactants, intermediates, transition states, and products, researchers can predict reaction rate constants that can be compared with experimental kinetic data.
Computational studies have also been crucial in understanding the role of catalysts in oxime-related reactions. The mechanism of aniline (B41778) catalysis in accelerating oxime formation has been investigated using DFT, revealing how the catalyst facilitates the crucial dehydration step. researchgate.net Similarly, computational analysis can explain the rate enhancement observed in the presence of salts or other activating agents by showing how these species stabilize charged transition states. researchgate.netresearchgate.net
Beyond reaction mechanisms, computational methods are used to determine bond dissociation energies (BDEs). nih.govd-nb.info The O-H BDE in oximes, for example, is a key parameter that affects the ease of generating iminoxyl radicals, which are important intermediates in various synthetic transformations. nih.govd-nb.info Computational studies have shown that the BDE is influenced by the steric and electronic nature of the substituents on the oxime's carbon atom. nih.govd-nb.info
More advanced approaches are also emerging, such as the use of machine learning algorithms to automatically train models for predicting reaction rate coefficients. chemrxiv.org These methods can learn from large datasets of known reaction rates to build predictive models that are fast, scalable, and can provide uncertainty estimates for their predictions. chemrxiv.org
| Reaction Type | Computational Method | Key Findings / Predicted Parameters | Reference |
|---|---|---|---|
| Oxime Formation | DFT with Solvation Model | Elucidation of reaction mechanism; identification of rate-limiting dehydration step; calculation of activation energies. | researchgate.net |
| Catalyzed Oxime Formation | DFT | Analysis of how catalysts (e.g., aniline, salts) stabilize transition states to accelerate the reaction rate. | researchgate.netresearchgate.net |
| Iminoxyl Radical Formation | DFT, ab initio methods | Calculation of O-H Bond Dissociation Energy (BDE) to predict the ease of radical generation. | nih.govd-nb.info |
| Beckmann Rearrangement | Natural Bond Orbital (NBO) Analysis | Investigation of orbital interactions (e.g., n → σ, σ → σ) to understand electronic factors controlling the reaction. | rsc.org |
| General Reaction Rates | Machine Learning (SIDT) | Automated, scalable prediction of rate coefficients with uncertainty quantification. | chemrxiv.org |
Computational Analysis of Oxime-Metal Coordination Properties
Oximes are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. rsc.orgajol.infobingol.edu.tr Their ability to act as ligands stems from the presence of electron-donating nitrogen and oxygen atoms. Computational chemistry offers profound insights into the nature of oxime-metal interactions, complementing experimental data from techniques like X-ray crystallography and spectroscopy. nih.gov Theoretical studies can model the geometric and electronic properties of these complexes, helping to rationalize their stability, structure, and reactivity. acs.org
The oxime group (C=N-OH) and its deprotonated form, the oximato group (C=N-O⁻), can coordinate to metal ions in several distinct ways. rsc.org Computational modeling is instrumental in determining the most energetically favorable binding modes and in understanding the factors that govern chelation. Oximes are potentially ambidentate, meaning they can bind through either the nitrogen or the oxygen atom. nih.govniscpr.res.in
Common coordination modes that have been investigated computationally include:
Monodentate Coordination: The ligand binds to the metal center through a single atom, typically the oxime nitrogen.
Bidentate Chelation: The ligand forms a stable ring with the metal ion. In many cases, the oxime coordinates in a bidentate fashion through the nitrogen of the imine group and the oxygen of a deprotonated phenolic group present elsewhere in the ligand. niscpr.res.inorientjchem.org In other systems, chelation can occur via the oxime nitrogen and a carbonyl oxygen. ajol.info
Bridging Coordination: The oxime or oximato group can bridge two or more metal centers, leading to the formation of polynuclear complexes. rsc.org This is a key feature in the construction of single-molecule magnets and other advanced materials. rsc.org
Computational studies, such as DFT calculations, can predict the geometries of these complexes and calculate the relative energies of different isomers or coordination modes. reactionbiology.com For instance, in the study of α-oxime amides as zinc-binding groups, DFT was used to explore various potential coordination geometries, including monodentate and bidentate interactions, to identify the most stable binding mode within an enzyme's active site. reactionbiology.com These calculations can reveal subtle preferences, such as the formation of five- or six-membered chelate rings, and explain the selectivity of certain oxime ligands for specific metal ions, like the preference of phenolic oximes for Cu(II). nih.gov
| Coordination Mode | Description | Typical Donor Atoms | Resulting Structure |
|---|---|---|---|
| Monodentate | Ligand binds to a single metal center via one atom. | N (oxime) or O (oxime) | Simple complex |
| Bidentate (N,O-Chelation) | Ligand binds to one metal center via two atoms, forming a chelate ring. | N (oxime) and O (phenolic, carbonyl, or oximato) | Mononuclear chelate complex |
| Bidentate (N,N-Chelation) | Ligand binds to one metal center via two nitrogen atoms. | N (oxime) and N (other imine, amine, or pyridyl) | Mononuclear chelate complex |
| Bridging (μ-Oximato) | Oximato group links two or more metal centers. | N and O atoms of the oximato group | Polynuclear complex |
Understanding the electronic structure of oxime-metal complexes is key to explaining their stability and reactivity. Quantum chemical calculations provide detailed information about the metal-ligand bonding, including the contributions of sigma (σ) donation from the ligand to the metal and pi (π) back-donation from the metal to the ligand.
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to interpret the wave function in terms of localized bonds and lone pairs. rsc.org NBO analysis of oxime-metal complexes can quantify the charge transfer between the ligand and the metal, identify key orbital interactions, and calculate bond orders, offering a clear picture of the bonding nature. For example, studies on Cyrene oximes have used NBO analysis to identify crucial orbital interactions, such as n(O) → σ(C-C) and σ(C-C) → σ(N-O), which influence the ground-state structure and reactivity. rsc.org
The stability of oxime-metal complexes is often assessed computationally by calculating the binding energy, which is the energy released upon formation of the complex from the metal ion and the free ligand(s). A more negative binding energy typically indicates a more stable complex. These calculations can help rationalize experimental observations, such as why certain ligands form more stable complexes than others. Factors influencing stability include:
The Chelate Effect: Bidentate and polydentate ligands generally form more stable complexes than analogous monodentate ligands.
Substituent Effects: Electron-donating or electron-withdrawing groups on the oxime ligand can modulate the basicity of the donor atoms and thus affect the strength of the metal-ligand bond. nih.gov
The Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role in determining the stability and preferred geometry of the complex.
Advanced Applications of Oxime Compounds in Organic Synthesis and Chemical Sciences
Oximes as Versatile Intermediates for Functional Group Transformations
The oxime functional group serves as a stable and readily accessible precursor to several other important functional groups. Its ability to be smoothly converted into nitriles, amides, nitrones, and amines underscores its significance as a synthetic intermediate. These transformations often proceed under mild conditions and with high yields, making them attractive for complex molecule synthesis.
The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis, often referred to as the Beckmann elimination. A variety of reagents can effect this conversion, ranging from classic dehydrating agents like acetic anhydride (B1165640) to milder, more specialized catalytic systems. The reaction is valued for its efficiency in introducing the cyano group, a key component in many pharmaceuticals and agrochemicals.
The Beckmann rearrangement provides a pathway from ketoximes to substituted amides. This reaction involves the acid-catalyzed rearrangement of the oxime, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom. The choice of catalyst is crucial for achieving high selectivity and yield, with modern methods employing solid acids and other heterogeneous catalysts to improve sustainability and ease of purification.
Oximes can also be O-functionalized to generate nitrones. This transformation typically involves the reaction of an oxime with an alkylating or acylating agent. Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, providing a powerful method for the construction of five-membered heterocyclic rings, which are prevalent in biologically active molecules.
Table 1: Selected Methods for Oxime Functional Group Transformations
| Transformation | Starting Material | Product | Reagent/Catalyst Example |
| Dehydration | Aldoxime | Nitrile | Acetic Anhydride, Trifluoroacetic Anhydride |
| Beckmann Rearrangement | Ketoxime | Amide | Sulfuric Acid, Phosphorus Pentachloride, Zeolites |
| Nitrone Formation | Oxime | Nitrone | Alkyl Halides, Acyl Chlorides |
The reduction of oximes is a reliable and widely used method for the synthesis of primary amines. This transformation is of great industrial and academic importance due to the prevalence of amines in pharmaceuticals, natural products, and functional materials. A diverse range of reducing agents can be employed, with the choice depending on the substrate's complexity and the desired chemoselectivity.
Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. These methods are often clean and efficient. Alternatively, stoichiometric metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are effective, particularly for more complex or sensitive substrates. The diastereoselectivity of oxime reduction can often be controlled by the choice of reagent and reaction conditions, providing access to stereochemically defined amines.
Table 2: Common Reagents for the Reduction of Oximes to Amines
| Reagent/System | Typical Conditions | Notes |
| H2, Pd/C | Methanol or Ethanol (B145695), Room Temperature to 50 °C | High efficiency, potential for hydrogenolysis of other groups. |
| LiAlH4 | Tetrahydrofuran or Diethyl Ether, 0 °C to Reflux | Powerful reducing agent, less chemoselective. |
| NaBH4/Lewis Acid | Methanol or THF | Milder than LiAlH4, improved selectivity. |
| Sodium Cyanoborohydride | Acidic pH | Useful for chemoselective reductions. |
Strategies for Bioconjugation and Ligation Utilizing Oxime Chemistry
Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form a stable oxime ether linkage, has become a cornerstone of bioconjugation chemistry. Its high specificity, mild reaction conditions, and the stability of the resulting bond make it an ideal tool for labeling and modifying biological macromolecules such as proteins, nucleic acids, and carbohydrates.
The efficiency of oxime ligation is highly dependent on the pH of the reaction medium, with optimal rates typically observed between pH 4 and 5. This is due to the acid-catalyzed mechanism of imine formation. Research has focused on developing strategies to accelerate the reaction at neutral pH to better mimic physiological conditions. The use of aniline (B41778) as a catalyst has been shown to significantly enhance reaction rates at neutral pH by facilitating the dehydration step of the reaction.
To further improve the utility of oxime ligation in biological systems, significant effort has been directed towards the development of more effective catalysts. Nucleophilic catalysts, such as aniline derivatives, have been systematically studied to optimize their catalytic activity. For instance, p-phenylenediamine (B122844) and other electron-rich anilines have demonstrated superior catalytic performance. The development of water-soluble catalysts and those that can be incorporated into biological systems has been a key area of advancement, enabling more complex and in vivo applications of oxime chemistry.
Development of Catalytic Systems Involving Oxime Ligands
The nitrogen and oxygen donor atoms of the oxime group make it an excellent ligand for coordinating with a wide variety of metal ions. This has led to the development of numerous catalytic systems where oxime-containing ligands play a crucial role in defining the catalyst's activity and selectivity.
Oxime-based ligands have been successfully employed in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper complexes with oxime ligands have been shown to be effective catalysts for aerobic oxidation reactions. Similarly, palladium complexes bearing oxime ligands have been utilized in cross-coupling reactions, such as the Suzuki and Heck reactions. The steric and electronic properties of the oxime ligand can be readily tuned by modifying the substituents on the oxime carbon, allowing for fine control over the catalytic process. This tunability makes oximes a versatile and valuable class of ligands for the ongoing development of novel and efficient catalytic systems.
A comprehensive review of scientific literature and chemical databases reveals no specific, publicly documented chemical compound known as "R 2010 oxime". The search results indicate that this term does not correspond to a standard or widely recognized chemical name. The PubChem database, a major repository of chemical information, contains an entry for "this compound" with CID 131875577, but provides no associated literature, patents, or detailed properties, suggesting it may be a user-submitted entry without broader scientific validation. nih.gov
The provided outline focuses on advanced applications such as catalysis, dynamic covalent chemistry, and heterocyclic synthesis, areas where oximes, as a general class of compounds, are indeed significant. researchgate.netjuniperpublishers.comacs.orgnih.govscispace.comrsc.orgpsu.edu However, the strict constraint to focus solely on the non-verifiable "this compound" prevents the generation of a scientifically accurate article as requested.
The term "R 2010" within the search results appears in reference to publications from the year 2010 concerning oxime chemistry, such as surveys of hydrogen-bonding patterns or the synthesis of oximes. researchgate.netajol.info It is possible that "this compound" is a misinterpretation or an internal, non-public designation for a compound studied within a specific research context that is not publicly accessible. For instance, one search result refers to a 2010 paper on novel oximes as cholinesterase reactivators, but does not name any specific compound "this compound". juniperpublishers.com
Given the absence of verifiable, specific data for a compound named "this compound," it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided. Generating content for a non-existent or unidentifiable compound would constitute speculation and would not meet the required standards of accuracy and authoritativeness.
Supramolecular Assembly and Crystal Engineering with Oxime Building Blocks
The ability of the oxime group to participate in hydrogen bonding and coordination with metal ions makes it a significant functional group in the fields of supramolecular chemistry and crystal engineering. rsc.org
Engineering Solid-State Architectures with Tailored Properties
By modifying the substituents (R and R' groups) on the oxime molecule, it is possible to fine-tune the intermolecular interactions and thus control the packing of the molecules in the solid state. This principle is central to crystal engineering, where the goal is to design and synthesize crystalline materials with specific, desired properties. The versatile coordination behavior of oximes, acting as ligands for various metal ions, further expands their utility in constructing metal-organic frameworks (MOFs) and coordination polymers with tailored structural and functional attributes. rsc.org
While these general principles are established for the oxime class of compounds, the absence of specific data for "this compound" prevents a detailed discussion of its particular behavior and applications in these advanced chemical sciences.
Q & A
Q. How does phosgene oxime’s toxicity profile compare to other oximes (e.g., pralidoxime) in medical countermeasure research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
